molecular formula C16H25N3O2 B2784370 3-{2-[4-(dimethylamino)phenyl]ethyl}-1-(oxan-4-yl)urea CAS No. 1328187-53-6

3-{2-[4-(dimethylamino)phenyl]ethyl}-1-(oxan-4-yl)urea

Cat. No.: B2784370
CAS No.: 1328187-53-6
M. Wt: 291.395
InChI Key: WCJAGNJYOGLMBL-UHFFFAOYSA-N
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Description

3-{2-[4-(dimethylamino)phenyl]ethyl}-1-(oxan-4-yl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group attached to a phenethyl moiety, which is further connected to a tetrahydro-2H-pyran-4-yl group through a urea linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(dimethylamino)phenyl]ethyl}-1-(oxan-4-yl)urea typically involves the reaction of 4-(dimethylamino)phenethylamine with tetrahydro-2H-pyran-4-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. Flow reactors allow for better control over reaction parameters such as temperature, pressure, and residence time, leading to a more efficient and scalable synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(dimethylamino)phenyl]ethyl}-1-(oxan-4-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

3-{2-[4-(dimethylamino)phenyl]ethyl}-1-(oxan-4-yl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

3-{2-[4-(dimethylamino)phenyl]ethyl}-1-(oxan-4-yl)urea can be compared with other similar compounds, such as:

    1-(4-(dimethylamino)phenethyl)-3-(tetrahydro-2H-pyran-4-yl)carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.

    1-(4-(dimethylamino)phenethyl)-3-(tetrahydro-2H-pyran-4-yl)thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.

    1-(4-(dimethylamino)phenethyl)-3-(tetrahydro-2H-pyran-4-yl)amide: Similar structure but with an amide linkage instead of a urea linkage.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[2-[4-(dimethylamino)phenyl]ethyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-19(2)15-5-3-13(4-6-15)7-10-17-16(20)18-14-8-11-21-12-9-14/h3-6,14H,7-12H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJAGNJYOGLMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)NC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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